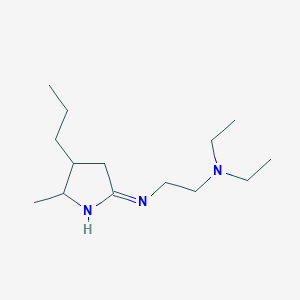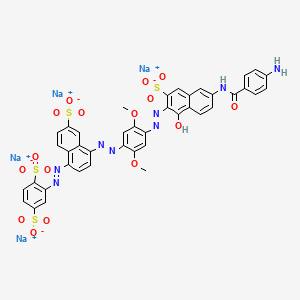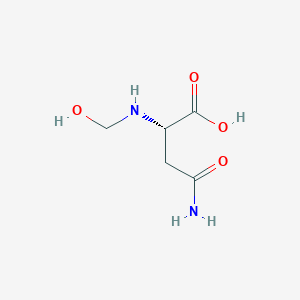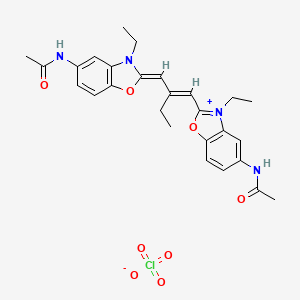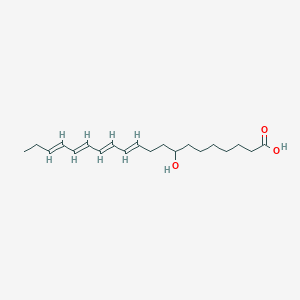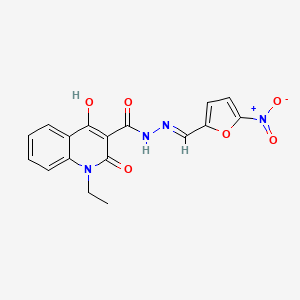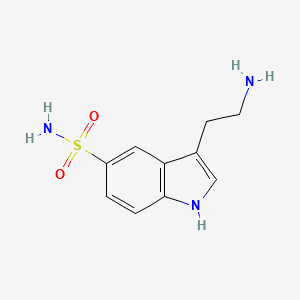
3-(2-Aminoethyl)-1h-indole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-1h-indole-5-sulfonamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceutical research. This compound, in particular, has shown potential in various scientific applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1h-indole-5-sulfonamide typically involves the reaction of indole derivatives with sulfonamide groups. One common method includes the reaction of 3-(2-aminoethyl)indole with sulfonyl chloride under basic conditions to form the desired sulfonamide compound . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-1h-indole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
3-(2-Aminoethyl)-1h-indole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a neurotransmitter analog and its effects on biological systems.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-1h-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonin receptors, which play a crucial role in mood regulation and other physiological processes . By binding to these receptors, the compound can modulate neurotransmitter release and influence various biological functions.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure.
Serotonin: A neurotransmitter with a similar chemical backbone.
Melatonin: A hormone with an indole structure involved in regulating sleep-wake cycles.
Uniqueness
3-(2-Aminoethyl)-1h-indole-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it a valuable molecule for various applications .
Properties
CAS No. |
74383-18-9 |
|---|---|
Molecular Formula |
C10H13N3O2S |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C10H13N3O2S/c11-4-3-7-6-13-10-2-1-8(5-9(7)10)16(12,14)15/h1-2,5-6,13H,3-4,11H2,(H2,12,14,15) |
InChI Key |
IBKUWHIHBPHVPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(=CN2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


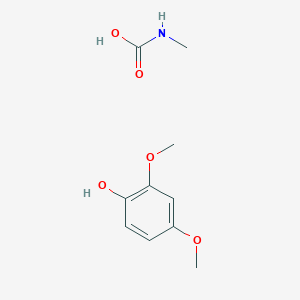
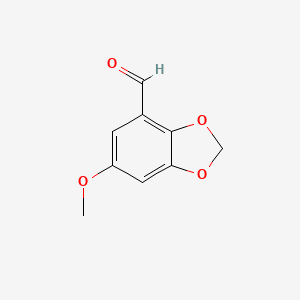
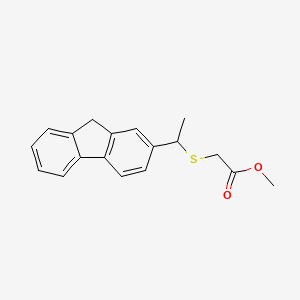

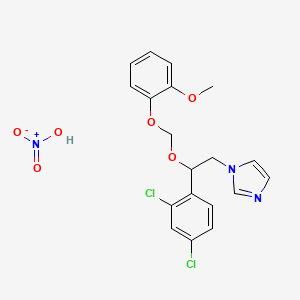
![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)
